molecular formula C8H9BrN2 B12513414 5-Bromo-4-(but-3-enyl)pyrimidine

5-Bromo-4-(but-3-enyl)pyrimidine

Cat. No.: B12513414
M. Wt: 213.07 g/mol
InChI Key: HKIWBFYKJXBMOD-UHFFFAOYSA-N
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Description

5-Bromo-4-(but-3-enyl)pyrimidine is an organic compound with the molecular formula C8H9BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5th position and a but-3-enyl group at the 4th position of the pyrimidine ring makes this compound unique and of interest in various chemical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(but-3-enyl)pyrimidine can be achieved through various synthetic routes. One common method involves the bromination of 4-(but-3-enyl)pyrimidine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(but-3-enyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-4-(but-3-enyl)pyrimidine depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and the but-3-enyl group can interact with the active sites of enzymes, leading to changes in their conformation and activity . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(but-3-enyl)pyrimidine
  • 4-Bromo-5-(but-3-enyl)pyrimidine
  • 5-Chloro-4-(but-3-enyl)pyrimidine

Uniqueness

5-Bromo-4-(but-3-enyl)pyrimidine is unique due to the specific positioning of the bromine atom and the but-3-enyl group on the pyrimidine ring. This unique structure can lead to different reactivity and interactions compared to other similar compounds. For example, the position of the bromine atom can influence the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

5-bromo-4-but-3-enylpyrimidine

InChI

InChI=1S/C8H9BrN2/c1-2-3-4-8-7(9)5-10-6-11-8/h2,5-6H,1,3-4H2

InChI Key

HKIWBFYKJXBMOD-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=NC=NC=C1Br

Origin of Product

United States

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